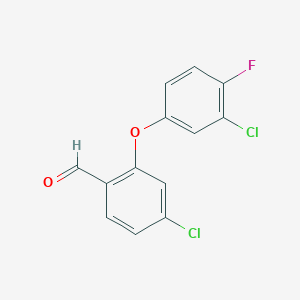

4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position, which are very important for synthesis problems . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The Suzuki reaction, which is a type of cross-coupling reaction, could potentially be used in the synthesis of this compound .Scientific Research Applications

Catalysis and Organic Synthesis

- Pd-Catalyzed Ortho C-H Hydroxylation of Benzaldehydes : A study demonstrated the use of Pd-catalysis for ortho C-H hydroxylation of benzaldehydes, highlighting the role of different substituents and reagents in the process, which can include compounds like 4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde (Chen, Sorensen, & Ozturk, 2017).

Polymer Chemistry

- Synthesis and Copolymerization of Novel Phenoxy Ring-Substituted Acrylates : Research on phenoxy ring-substituted acrylates for copolymerization with styrene indicates the potential of compounds like 4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde in developing new polymers (Whelpley et al., 2022).

Environmental Chemistry

- Anaerobic Transformation of Phenols : Studies on the anaerobic transformation of phenols to benzoates and the role of fluorinated analogues like 4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde in elucidating transformation mechanisms are noteworthy (Genthner, Townsend, & Chapman, 1989).

Material Science

- Synthesis of Electrically Conductive Polymers : The synthesis and characterization of bis-aldehyde monomers, which may include derivatives like 4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde, for producing electrically conductive pristine polyazomethines have been explored (Hafeez et al., 2019).

Chemical Sensing

- Colorimetric and Fluorescence Sensing of pH : Schiff-base molecules derived from benzaldehyde compounds, potentially including 4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde, have been investigated for their use as ratiometric fluorescent chemosensors for pH (Halder, Hazra, & Roy, 2018).

Adsorption Studies

- Synthesis of Microporous Polyaminals for Carbon Dioxide Adsorption : Research has been conducted on using monoaldehyde compounds, including fluorinated benzaldehydes, for synthesizing microporous polyaminals with applications in carbon dioxide adsorption (Li, Zhang, & Wang, 2016).

Mechanism of Action

Target of Action

Related compounds such as 2-(3-chloro-4-fluorophenoxy)acetic acid and Pyraflufen-ethyl have been shown to inhibit the enzyme activity of protoporphyrinogen oxidase (Protox), which plays a crucial role in the biosynthesis of tetrapyrroles.

Mode of Action

For instance, Pyraflufen-ethyl inhibits the enzyme activity of Protox . This inhibition disrupts the heme biosynthesis pathway, leading to the accumulation of photodynamic porphyrins that cause cell death upon exposure to light.

Biochemical Pathways

The compound’s action on the heme biosynthesis pathway, specifically the inhibition of Protox, leads to the accumulation of protoporphyrin IX. This compound is a potent photosensitizer, and its accumulation leads to the production of reactive oxygen species upon exposure to light, causing oxidative damage and cell death .

Result of Action

The result of the compound’s action is likely the disruption of normal cellular function due to the oxidative damage caused by the accumulation of protoporphyrin IX and subsequent production of reactive oxygen species. This leads to cell death, which can be beneficial in certain applications such as weed control .

Action Environment

The efficacy and stability of 4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde can be influenced by various environmental factors. For instance, light exposure can enhance the compound’s toxicity due to the photodynamic nature of accumulated protoporphyrin IX . Other factors such as pH, temperature, and presence of other chemicals can also impact the compound’s action.

properties

IUPAC Name |

4-chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2FO2/c14-9-2-1-8(7-17)13(5-9)18-10-3-4-12(16)11(15)6-10/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYBZOBNXFEPHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=CC(=C2)Cl)C=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(1-methoxycyclohexyl)methyl]-N-[(1-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B2892699.png)

![N-(3-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide](/img/structure/B2892705.png)

![1-{4-[(4-bromobenzoyl)amino]phenyl}-N-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2892708.png)

![2-Propan-2-yl-2,6-diazaspiro[3.3]heptane;hydrochloride](/img/structure/B2892718.png)